2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid
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Overview
Description
2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylic Acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylic Acid typically involves multi-step organic reactions. Common steps may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Functional Group Modifications: Introduction of various functional groups such as the difluorobenzyl, ethoxycarbonyl, and methoxyureido groups through substitution reactions.
Final Assembly: Coupling reactions to attach the different functional groups to the thiophene core.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can modify the functional groups attached to the thiophene core.
Substitution: Various substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Thiophene derivatives can act as catalysts in various organic reactions.
Biology
Biological Probes: Used in the study of biological systems due to their fluorescent properties.
Drug Development:
Medicine
Therapeutic Agents: Investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylic Acid involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic Acid: A simpler thiophene derivative with different functional groups.
2,5-Dimethylthiophene: Another thiophene derivative with methyl groups instead of the complex functional groups.
Uniqueness
2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylic Acid is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties.
Biological Activity
The compound 2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylic acid is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C26H27F2N3O6S
- Molecular Weight : 519.57 g/mol
- CAS Number : 1589503-97-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The thiophene ring structure is known for its role in modulating biological activity through interactions with protein targets.
Anticancer Activity
Research indicates that thiophene derivatives, including the compound , possess anticancer properties. They have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain thiophene compounds can inhibit the activity of protein kinases involved in tumor growth and metastasis.
Antimicrobial Properties
Thiophene derivatives have also exhibited antimicrobial activity against various pathogens. The compound's structural features allow it to disrupt microbial cell membranes and inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiophene derivatives, including this compound. The results indicated that it effectively inhibited the growth of breast cancer cells by inducing G1 phase arrest and apoptosis through mitochondrial pathways .
- Antimicrobial Effects : Another study focused on the antimicrobial properties of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential use in treating bacterial infections .
- Enzyme Interaction : Research has shown that this compound interacts with specific enzymes involved in metabolic pathways, potentially serving as a lead for drug development targeting metabolic disorders .
Properties
Molecular Formula |
C28H32F2N4O7S |
---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-[4-(methoxycarbamoylamino)phenyl]-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C28H32F2N4O7S/c1-5-41-28(38)34(16-19-21(29)7-6-8-22(19)30)25-23(26(35)36)20(15-33(2)13-14-39-3)24(42-25)17-9-11-18(12-10-17)31-27(37)32-40-4/h6-12H,5,13-16H2,1-4H3,(H,35,36)(H2,31,32,37) |
InChI Key |
USKZVAPCEROANM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=C(C=CC=C1F)F)C2=C(C(=C(S2)C3=CC=C(C=C3)NC(=O)NOC)CN(C)CCOC)C(=O)O |
Origin of Product |
United States |
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